molecular formula C10H9NO2 B8116944 6-methylindolizine-2-carboxylic Acid

6-methylindolizine-2-carboxylic Acid

Cat. No.: B8116944
M. Wt: 175.18 g/mol
InChI Key: REPVCDVWDWGIQS-UHFFFAOYSA-N
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Description

6-Methylindolizine-2-carboxylic acid is a heterocyclic organic compound belonging to the indolizine family. Indolizines are bicyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by a methyl group at the 6th position and a carboxylic acid group at the 2nd position of the indolizine ring system. Indolizines and their derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Synthetic Routes and Reaction Conditions:

  • Classical Methodologies: Indolizines can be synthesized through classical methods such as cyclocondensation, cycloaddition, cyclization, and elimination reactions. These methods often involve the use of starting materials like indoles, amines, and aldehydes under specific reaction conditions.

  • Modern Approaches: Recent advances in synthetic chemistry have introduced more efficient routes for the preparation of indolizines, including transition metal-catalyzed reactions and organocatalysis. These methods offer higher yields, better selectivity, and milder reaction conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxo-indolizines.

  • Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or amines.

  • Substitution: Substitution reactions at different positions of the indolizine ring can lead to the formation of various substituted indolizines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of this compound.

  • Reduction Products: Reduced derivatives such as alcohols and amines.

  • Substitution Products: Substituted indolizines with different functional groups.

Scientific Research Applications

6-Methylindolizine-2-carboxylic acid has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: Indolizines and their derivatives exhibit biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

  • Industry: Indolizines are used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-methylindolizine-2-carboxylic acid exerts its effects depends on its specific biological target. For example, in anticancer applications, the compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. The molecular targets and pathways involved can vary depending on the biological context and the specific derivative of the compound.

Comparison with Similar Compounds

6-Methylindolizine-2-carboxylic acid is compared with other similar compounds, such as indole-2-carboxylic acid, 6-methoxyindole-2-carboxylic acid, and 1-methylindole-2-carboxylic acid. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

IUPAC Name

6-methylindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-9-4-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVCDVWDWGIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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